- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine KinasesJournal of Medicinal Chemistry, 1998, 41(14), 2588-2603,
Cas no 90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one)

90828-16-3 structure
Nome del prodotto:(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
Numero CAS:90828-16-3
MF:C17H16N2O
MW:264.321743965149
MDL:MFCD00224096
CID:1959890
PubChem ID:6450842
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-,(3Z)-
- (3Z)-3-[[4-(Dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one (ACI)
- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-, (Z)- (ZCI)
- (Z)-3-(4-(Dimethylamino)benzylidene)indolin-2-one
- cis-SU 4312
- (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
-
- MDL: MFCD00224096
- Inchi: 1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-
- Chiave InChI: UAKWLVYMKBWHMX-PTNGSMBKSA-N
- Sorrisi: C(/C1C=CC(N(C)C)=CC=1)=C1/C(=O)NC2C=CC=CC/1=2
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 25mg |
¥ 7898 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 25mg |
¥7898.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-10 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 10mg |
¥4388.00 | 2022-04-26 | |
Enamine | EN300-21037516-0.05g |
(3Z)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one |
90828-16-3 | 0.05g |
$636.0 | 2023-09-16 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-100mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 100mg |
¥ 17219 | 2023-09-08 | |
1PlusChem | 1P01KZ5V-2mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 2mg |
$296.00 | 2024-04-20 | |
1PlusChem | 1P01KZ5V-1mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 1mg |
$205.00 | 2024-04-20 | |
Aaron | AR01KZE7-2mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 99% | 2mg |
$471.00 | 2024-07-18 | |
Aaron | AR01KZE7-10mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 95% | 10mg |
$629.00 | 2025-02-11 | |
Aaron | AR01KZE7-5mg |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
90828-16-3 | 95% | 5mg |
$427.00 | 2025-02-11 |
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Ethanol ; 3 - 5 h, 90 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Ethanol ; 16 h, rt → reflux
Riferimento
- Ligands for Glaucoma-Associated Myocilin Discovered by a Generic Binding AssayACS Chemical Biology, 2014, 9(2), 517-525,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, reflux
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein FibrilsJournal of Medicinal Chemistry, 2015, 58(15), 6002-6017,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitorsMedChemComm, 2016, 7(4), 646-653,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 2 h, 0 °C; 10 - 12 h, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
- Design, synthesis and biological evaluation of oxindole-based chalcones as small-molecule inhibitors of melanogenic tyrosinaseChemical & Pharmaceutical Bulletin, 2017, 65(9), 833-839,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Ethanol ; 4 h, reflux
Riferimento
- 3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysisNatural Product Research, 2022, 36(15), 3887-3893,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Methanol ; 3.5 h, reflux
Riferimento
- Synthesis of 3-arylmethyl-2-oxindole derivatives and their effects on neuronal cell deathChemical & Pharmaceutical Bulletin, 2017, 65(11), 1093-1097,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Ethanol ; 3 h, 80 °C
Riferimento
- Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based ReceptorsACS Pharmacology & Translational Science, 2020, 3(2), 305-320,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Ethanol ; 3 - 5 h, 90 °C
Riferimento
- Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives: investigation of their role against p60c-Src receptor tyrosine kinase with the application of receptor docking studiesFarmaco, 2005, 60(6-7), 497-506,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Ethanol ; 14 - 18 h, 90 °C
Riferimento
- Highly Efficient Oxindole-Based Molecular PhotoswitchesChemistry - A European Journal, 2023, 29(55),,
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Raw materials
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Preparation Products
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Letteratura correlata
-
Hyunji Lee,Dong-Guk Kim,Suhrid Banskota,You Kyoung Lee,Tae-gyu Nam,Jung-Ae Kim,Byeong-Seon Jeong Org. Biomol. Chem. 2014 12 8702
90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one) Prodotti correlati
- 1806963-63-2(6-Chloro-3-(difluoromethyl)-4-fluoro-2-iodopyridine)
- 1804976-09-7(5-Amino-2-(difluoromethyl)-3-hydroxy-6-methylpyridine)
- 958026-59-0(Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate)
- 2306273-09-4((2H)Quinoxaline-6-carboxylic acid)
- 2320683-37-0(2-(4-fluorophenyl)sulfanyl-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide)
- 392297-50-6(N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide)
- 2228253-38-9(3-methyl-3-(quinoxalin-2-yl)butanoic acid)
- 941878-03-1(N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)
- 1246973-50-1((R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one)
- 2378507-26-5(2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90828-16-3)(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one

Purezza:99%
Quantità:1g
Prezzo ($):249